![molecular formula C6H2Cl3N3 B1393595 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1053228-28-6](/img/structure/B1393595.png)

2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine

Descripción

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR spectra of chlorinated pyrrolo[2,3-d]pyrimidines exhibit characteristic downfield shifts for aromatic protons due to electron-withdrawing effects of chlorine. For this compound, the lone proton on the pyrrole ring (position 7) resonates at δ 6.53–6.58 ppm in deuterated dimethyl sulfoxide (DMSO-d₆). ¹³C NMR data show distinct signals for chlorine-bearing carbons:

- C2 (Cl-substituted): δ 147–149 ppm

- C4 (Cl-substituted): δ 142–144 ppm

- C5 (Cl-substituted): δ 136–138 ppm

The absence of splitting in the ¹H NMR spectrum confirms the lack of adjacent protons on the pyrrole ring.

Infrared (IR) and Mass Spectrometric Profiling

IR spectra display strong absorption bands at:

High-resolution mass spectrometry (HRMS) of the compound shows a molecular ion peak at m/z 222.9395 (calculated for C₆H₂³⁵Cl₃N₃: 222.9398). Fragmentation patterns include sequential loss of chlorine atoms (-35.5 Da) and cleavage of the pyrrole ring.

Comparative Electronic Structure with Non-Chlorinated Analogues

Density functional theory (DFT) calculations highlight significant electronic differences between this compound and its non-chlorinated counterpart, 7H-pyrrolo[2,3-d]pyrimidine:

Table 2: Electronic Properties of Chlorinated vs. Non-Chlorinated Analogues

| Property | 2,4,5-Trichloro Derivative | Non-Chlorinated Analogue |

|---|---|---|

| HOMO-LUMO Gap (eV) | 4.2 | 5.8 |

| Dipole Moment (Debye) | 3.9 | 2.1 |

| NBO Charge at N3 | -0.32 | -0.45 |

Chlorine substitution reduces electron density at the pyrimidine nitrogen atoms (N1, N3) by 15–20%, enhancing electrophilicity. This is corroborated by attenuated nucleophilic aromatic substitution reactivity compared to mono- or dichloro derivatives. The trichloro compound’s reduced HOMO-LUMO gap (4.2 eV vs. 5.8 eV) suggests increased polarizability, aligning with its utility as an intermediate in kinase inhibitor synthesis.

π-π stacking interactions in the chlorinated derivative are weaker than in non-chlorinated analogues due to diminished electron density in the aromatic system. This electronic modulation is critical for its role in medicinal chemistry applications, where controlled binding to biological targets is essential.

Propiedades

IUPAC Name |

2,4,5-trichloro-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3N3/c7-2-1-10-5-3(2)4(8)11-6(9)12-5/h1H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKWSCQSOXCSES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)N=C(N=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680955 | |

| Record name | 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053228-28-6 | |

| Record name | 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine is a compound belonging to the pyrrolo[2,3-d]pyrimidine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity through a review of relevant literature, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolopyrimidine core with three chlorine substituents at the 2, 4, and 5 positions. This unique structure contributes to its reactivity and interactions with biological targets.

Biological Activity Overview

Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit a wide range of biological activities:

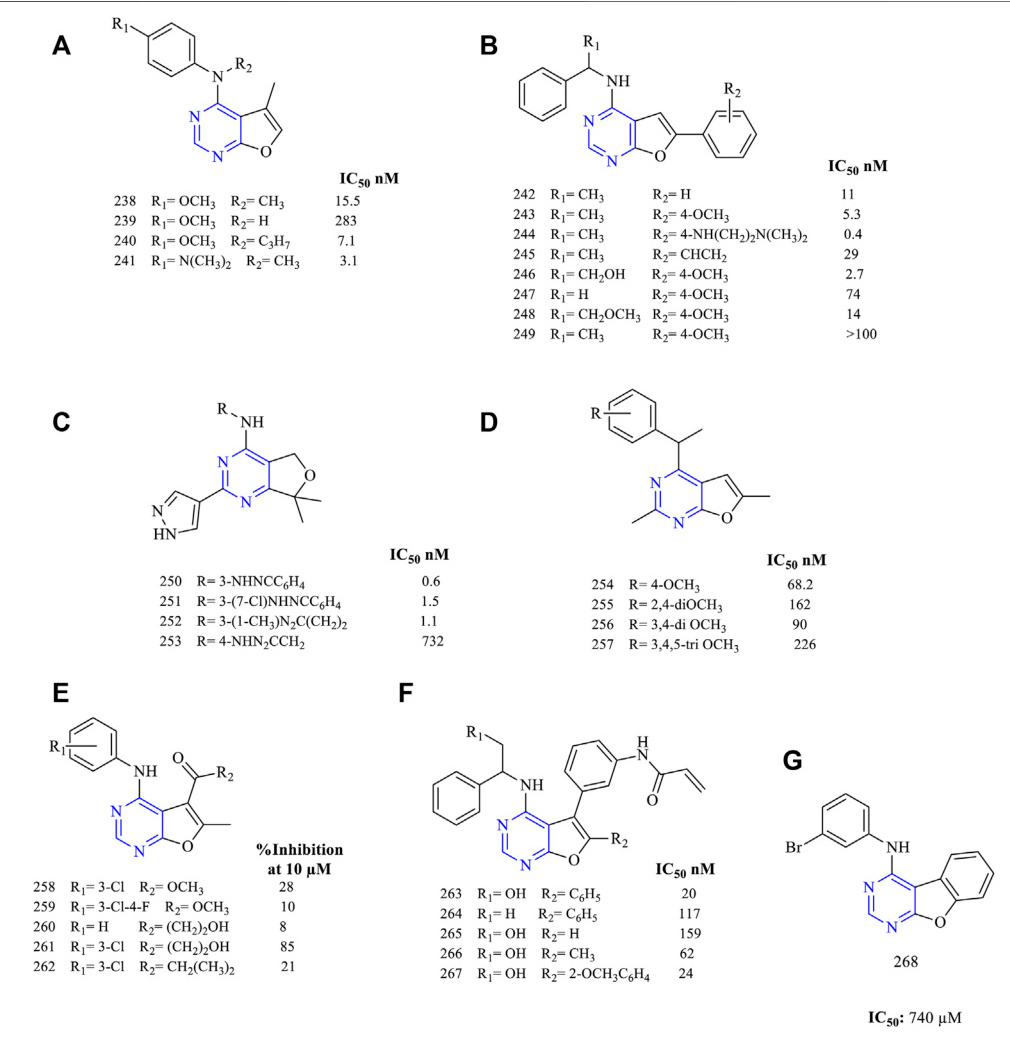

- Antitumor Activity : Compounds in this class have demonstrated significant inhibitory effects on various cancer cell lines. For instance, studies have shown that certain derivatives exhibit IC50 values in the low micromolar range against prostate (PC-3) and lung (A-549) cancer cells .

- Kinase Inhibition : The compound has been explored for its ability to inhibit specific kinases involved in cancer progression. It has shown promise as an inhibitor of RET (rearranged during transfection) kinases, which are implicated in several cancers. A lead compound derived from this class exhibited low nanomolar potency against both wild-type and drug-resistant mutant RET .

- Antibacterial Properties : Some derivatives have also been evaluated for their antibacterial activity. The mechanism often involves interference with bacterial DNA synthesis or disruption of cellular processes essential for bacterial survival .

Study on Antitumor Activity

In a study conducted by Elzahabi et al., various substituted pyrido[2,3-d]pyrimidines were synthesized and tested against five different cancer cell lines. The results indicated that compounds with bulky groups showed enhanced inhibitory effects against specific kinases associated with tumor growth. Notably, certain derivatives demonstrated significant cytotoxicity with IC50 values as low as 1.54 μM against prostate cancer cells .

RET Inhibition Study

A recent investigation focused on the inhibition of RET kinases by pyrrolo[2,3-d]pyrimidine derivatives. The study identified a lead compound that effectively inhibited both the wild-type RET and the drug-resistant mutant RET V804M. The compound showed promising results in cellular assays, correlating well with its enzymatic inhibition profile .

Table 1: Biological Activities of Selected Pyrrolo[2,3-d]pyrimidine Derivatives

| Compound | Target | Activity Type | IC50 Value (μM) |

|---|---|---|---|

| Compound 59 | RET-wt | Kinase Inhibition | 0.136 ± 0.063 |

| Compound 20 | RET V804M | Kinase Inhibition | 0.1067 ± 0.004 |

| Compound from Elzahabi | Various Cancer Lines | Antitumor Activity | 1.54 (PC-3) |

| Compound X | Bacterial Targets | Antibacterial | Not Specified |

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors involved in critical cellular pathways:

- Inhibition of Kinases : The compound acts as a competitive inhibitor for several kinases by binding to their active sites, thus preventing substrate phosphorylation which is crucial for cell signaling pathways related to growth and survival.

- Disruption of DNA Synthesis : Its structural similarity to nucleobases allows it to interfere with DNA synthesis in bacteria and cancer cells.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antineoplastic Agents

One of the primary applications of 2,4,5-trichloro-7H-pyrrolo[2,3-d]pyrimidine is in the development of antineoplastic (cancer-fighting) agents. Research indicates that derivatives of this compound can act as potent inhibitors of adenosine kinases, which are crucial in cancer cell metabolism. For instance, certain derivatives have shown significant cytotoxicity against various cancer cell lines, including canine osteosarcoma and human leukemia cells . The structure-function relationship has been explored to optimize these compounds for better efficacy.

Antiviral Activity

Another notable application is in the field of antiviral drug development. Modified nucleosides derived from pyrrolo[2,3-d]pyrimidine have demonstrated strong antiviral activities against hepatitis C virus (HCV) and other viral infections. These compounds are particularly promising due to their ability to mimic natural nucleosides while exhibiting enhanced stability and bioavailability .

Agricultural Chemistry Applications

Pesticide Development

The compound also plays a role in agricultural chemistry as a precursor for developing novel pesticides. Its structural characteristics allow for modifications that enhance the effectiveness and specificity of herbicides and insecticides. The chlorinated pyrrolo derivatives have been studied for their ability to disrupt the growth or reproductive cycles of pests .

Materials Science Applications

Chromophore Synthesis

In materials science, this compound has been utilized to create chromophores with tunable optical properties. These chromophores are important in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their intramolecular charge transfer characteristics . The ability to modify the electronic properties of these chromophores opens avenues for advanced materials with specific light absorption and emission profiles.

Summary Table of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Medicinal Chemistry | Antineoplastic agents | Inhibitors of adenosine kinases; cytotoxicity studies |

| Antiviral compounds | Effective against HCV; modified nucleosides | |

| Agricultural Chemistry | Pesticide development | Disrupts pest growth; potential for novel formulations |

| Materials Science | Chromophore synthesis | Used in OLEDs; tunable optical properties |

Case Studies

- Anticancer Activity : A study highlighted the synthesis of 7-deazapurine derivatives from this compound, which exhibited submicromolar cytotoxicity against several cancer cell lines. These findings suggest a promising direction for developing new cancer therapies .

- Antiviral Research : Research into sugar-modified derivatives showed that certain compounds could significantly inhibit HCV replication in vitro. These derivatives are currently undergoing further testing for clinical efficacy .

- Pesticidal Efficacy : Investigations into chlorinated pyrrolo derivatives demonstrated effective pest control mechanisms by interfering with insect hormonal systems. Field trials indicated a reduction in pest populations without significant environmental impact .

Comparación Con Compuestos Similares

Key Observations :

- Chlorine Substitution : The trichloro derivative exhibits higher electrophilicity than dichloro analogs, facilitating nucleophilic substitution reactions essential for drug development .

- N7 Substitution : Cyclopentyl or aryl groups at N7 (e.g., 2-Chloro-7-cyclopentyl derivative) improve metabolic stability and target selectivity .

- Aromatic Amines : Incorporation of bromophenyl or chlorophenyl groups (e.g., compound from ) enhances binding affinity to kinase ATP pockets.

Key Observations :

- Antiviral vs. Anticancer : The trichloro derivative’s antiviral activity contrasts with bromophenyl/dichlorophenyl analogs targeting EGFR kinase, highlighting substituent-dependent selectivity .

- Heterocycle Variation: Furo[2,3-d]pyrimidines (e.g., 4-amino-5-methyl derivative) exhibit antifungal activity, unlike pyrrolo analogs, due to oxygen’s electronic effects .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves:

Cyclization : Formation of the pyrrolo-pyrimidine core via cyclization of intermediates like 6-amino-5-substituted pyrimidin-4-ol derivatives.

Halogenation : Sequential chlorination using POCl₃ or PCl₅ under controlled temperatures (80–120°C) to introduce chlorine atoms at positions 2, 4, and 5 .

Purification : Column chromatography or recrystallization to isolate the final product.

- Critical Factors : Excess chlorinating agents and prolonged reaction times improve substitution but risk over-chlorination. Solvent polarity (e.g., DMF vs. toluene) affects regioselectivity .

Q. How can researchers validate the structural purity of this compound?

- Analytical Techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., absence of ethyl/methyl groups in analogs like 4-chloro-5-ethyl derivatives) .

- HRMS : Verify molecular weight (e.g., C₇H₃Cl₃N₄, expected [M+H]⁺ = 252.94) .

- XRD : Resolve positional ambiguities in the fused ring system .

Q. What preliminary biological screening assays are suitable for this compound?

- Kinase Inhibition : Use enzymatic assays (e.g., EGFR, VEGFR2) to measure IC₅₀ values. Compare with analogs like N4-aryl-pyrrolo-pyrimidines, which show sub-µM activity .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can regioselectivity challenges in chlorination be addressed during synthesis?

- Strategies :

- Directed Metalation : Use directing groups (e.g., -NH₂) to prioritize chlorination at specific positions.

- Protection/Deprotection : Temporarily block reactive sites (e.g., with Boc groups) to control substitution order .

- Case Study : In 4-chloro-5-ethyl analogs, ethyl groups sterically hinder position 5, favoring chlorination at 2 and 4 first .

Q. What mechanistic insights explain conflicting kinase inhibition data across studies?

- Hypothesis Testing :

Binding Mode Analysis : Molecular docking (e.g., AutoDock Vina) to compare interactions with kinase ATP-binding pockets.

Mutagenesis : Engineer kinase variants (e.g., T790M EGFR) to probe resistance mechanisms.

- Data Resolution : Discrepancies may arise from assay conditions (e.g., ATP concentration) or off-target effects. Cross-validate using orthogonal methods like SPR .

Q. How do structural modifications (e.g., iodine substitution) alter the compound’s pharmacokinetic profile?

- Case Study : 5-Iodo derivatives (e.g., 4-chloro-5-iodo analogs) exhibit enhanced metabolic stability due to reduced CYP450-mediated oxidation.

- Experimental Design :

- In Vitro : Microsomal stability assays (human liver microsomes).

- In Vivo : Pharmacokinetic studies in rodent models to measure half-life and bioavailability .

Methodological Notes

- Data Contradiction Analysis : Always contextualize results with assay parameters (e.g., kinase isoform, cell line genetic background) and statistical rigor (e.g., p-value adjustments for multiple comparisons) .

- Theoretical Frameworks : Link mechanistic studies to established kinase inhibition models (e.g., competitive vs. allosteric binding) to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.